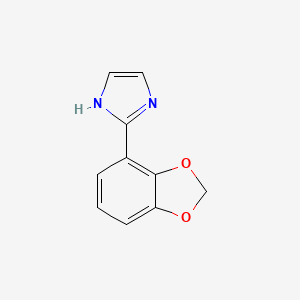

2-(2H-1,3-benzodioxol-4-yl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The closest compounds I found are "2-(2H-1,3-benzodioxol-4-yl)-2-methylpropan-1-amine" and "2-(2H-1,3-benzodioxol-4-yl)propan-1-ol" . These compounds contain a 1,3-benzodioxol-4-yl group similar to the one in your query.

Molecular Structure Analysis

The molecular structure of “2-(2H-1,3-benzodioxol-4-yl)-2-methylpropan-1-amine” contains a total of 30 bonds. There are 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aliphatic), and 2 ethers (aromatic) .Applications De Recherche Scientifique

Applications in Cardiovascular Research

- Synthesis and Cardiovascular Evaluation: The compound 2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives, related to 2-(2H-1,3-benzodioxol-4-yl)-1H-imidazole, were synthesized and evaluated for their potential cardiovascular effects, particularly as antihypertensive agents. This research indicated that certain compounds in this series, particularly compound 4h, showed significant activity in reducing mean arterial blood pressure and heart rate in hypertensive rats, hinting at their potential use in cardiovascular disease management (Touzeau et al., 2003).

Applications in Anticancer Research

Anticancer Properties and ADMET Prediction

A series of bis-benzimidazole compounds, structurally related to this compound, were designed and synthesized, showing notable anticancer activity. Particularly, two compounds emerged as lead compounds due to their high drug scores. These findings underline the compound's potential in anticancer drug development, with a focus on designing effective and safer molecules (Rashid, 2020).

Synthesis and Anticancer Activity of Benzimidazoles

Another study synthesized new 1-(1H-benzo[d]imidazol-2-yl)-3-(1,3,4-oxadiazol-5-substituted derivatives-2-yl)propan-1-ones, showing significant to good anticancer activity. One compound, in particular, demonstrated significant growth inhibition activity, suggesting its potential as a lead compound in cancer treatment (Rashid et al., 2012).

Applications in Antimicrobial and Antitubercular Research

Antimicrobial and Antitubercular Agents

A study synthesized 2-[4-(1H-[1,2,4]-triazol-1-yl)phenyl]-1-substituted-4,6-difluoro-1H-benzo[d]imidazole derivatives and evaluated their antibacterial and antitubercular activities. The study found that compounds with electronegative substituents were promising antimicrobials and antimycobacterials, with activity exceeding that of known drugs like rifampin, indicating their potential in treating bacterial infections and tuberculosis (Jadhav et al., 2009).

Antimicrobial Activity of Novel Compounds

Synthesis of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and evaluation of their antibacterial and antifungal activities indicated significant bioactivity against various pathogens. The synthesized compounds displayed promising activity comparable to standard drugs, highlighting their potential in antimicrobial therapy (Reddy et al., 2010).

Applications in Material Sciences

Microporous Solid Materials

Research involving 1,4-bis(imidazole-1-ylmethyl)benzene led to the synthesis of a complex that forms an open three-dimensional framework with specific channels. The structure indicated the potential of this complex as a functional microporous solid material, possibly applicable in gas storage or separation (Zhao et al., 2002).

Corrosion Inhibition in Mild Steel

Research on imidazole derivatives revealed their potential as corrosion inhibitors for mild steel in acidic solutions. The compounds demonstrated strong adsorption, significant corrosion inhibition efficiency, and followed the Langmuir adsorption model. This indicates their potential application in protecting metal surfaces from corrosion (Prashanth et al., 2021).

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-4-yl)-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-2-7(10-11-4-5-12-10)9-8(3-1)13-6-14-9/h1-5H,6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVLHFCWEZXEBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)C3=NC=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-[(5S,10R,13S,14S,17S)-7,15-Dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B2353910.png)

![3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2353916.png)

![3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2353919.png)

![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2353922.png)

![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2353923.png)